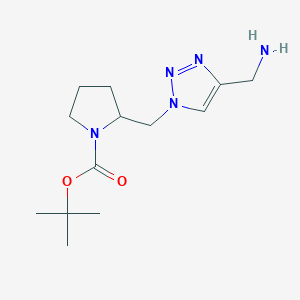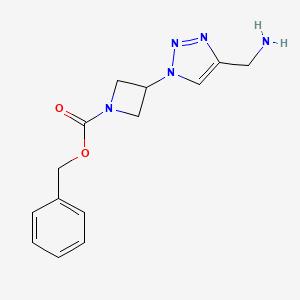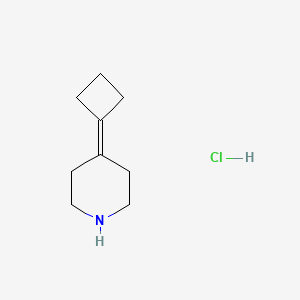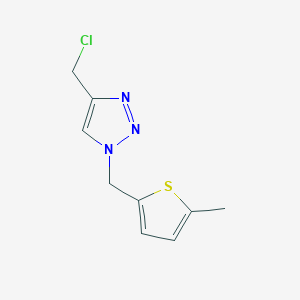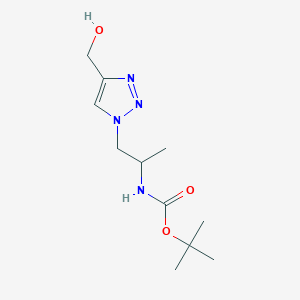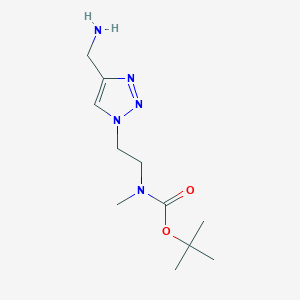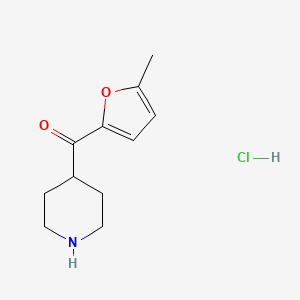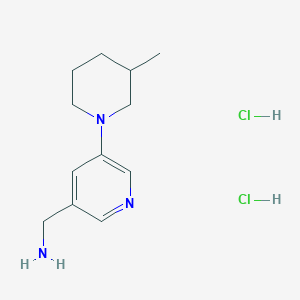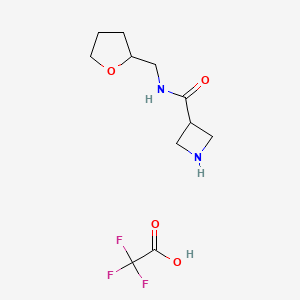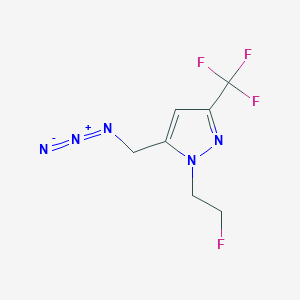
5-(azidomethyl)-1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazole
Overview
Description
5-(azidomethyl)-1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazole is a complex organic compound characterized by the presence of azido, fluoroethyl, and trifluoromethyl groups attached to a pyrazole ring
Preparation Methods
The synthesis of 5-(azidomethyl)-1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfone.
Addition of the fluoroethyl group: This can be done using fluoroethyl halides under nucleophilic substitution conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
5-(azidomethyl)-1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazole undergoes various types of chemical reactions, including:
Substitution reactions: The azido group can participate in nucleophilic substitution reactions, forming amines or other derivatives.
Oxidation and reduction: The compound can undergo oxidation to form nitro derivatives or reduction to form amines.
Cycloaddition reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common reagents used in these reactions include sodium azide, trifluoromethyl iodide, and fluoroethyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-(azidomethyl)-1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazole has several scientific research applications:
Medicinal chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials science: Its unique chemical properties make it useful in the development of advanced materials, such as polymers and coatings.
Biological research: The compound can be used as a probe in biochemical assays to study enzyme activity or protein interactions.
Industrial applications: It can be used in the synthesis of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-(azidomethyl)-1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazole depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The azido group can participate in bioorthogonal reactions, allowing for the selective labeling of biomolecules. The fluoroethyl and trifluoromethyl groups can enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar compounds to 5-(azidomethyl)-1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazole include:
5-(azidomethyl)-1-(2-chloroethyl)-3-(trifluoromethyl)-1H-pyrazole: This compound has a chloroethyl group instead of a fluoroethyl group, which may affect its reactivity and biological activity.
5-(azidomethyl)-1-(2-fluoroethyl)-3-(difluoromethyl)-1H-pyrazole: This compound has a difluoromethyl group instead of a trifluoromethyl group, which may influence its chemical properties and applications.
The uniqueness of this compound lies in its combination of functional groups, which confer specific reactivity and potential for diverse applications.
Properties
IUPAC Name |
5-(azidomethyl)-1-(2-fluoroethyl)-3-(trifluoromethyl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F4N5/c8-1-2-16-5(4-13-15-12)3-6(14-16)7(9,10)11/h3H,1-2,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMSGALPEYZEUTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N(N=C1C(F)(F)F)CCF)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F4N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




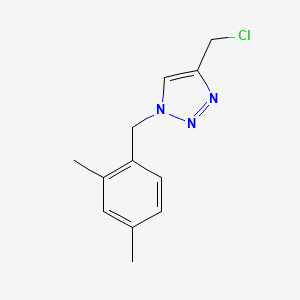
![5-(Azetidin-3-yl)-7-methyl-5,7-diazaspiro[2.5]octane-4,6,8-trione hydrochloride](/img/structure/B1479462.png)

